2-(4-Nitrophenoxy)butanoic acid

Anti-inflammatory iNOS inhibition Macrophage assay

Researchers requiring nitrophenoxy carboxylic acids face variability from chain-length differences that alter biological activity and metabolic stability. 2-(4-Nitrophenoxy)butanoic acid (CAS 120552-01-4) provides a validated reference scaffold: • iNOS inhibitor: IC50 1.12 μM in LPS-induced RAW264.7 macrophages • Herbicidal activity: 0.23 nM ethane inhibition at 10⁻⁶ M in Scenedesmus acutus • 95% purity with batch-specific NMR, HPLC, GC documentation • XlogP 2.2, MW 225.20-distinct from propanoic (C9, MW 211.17) and acetic acid analogs Supplied with full analytical traceability for reproducible SAR studies.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 120552-01-4
Cat. No. B1356431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenoxy)butanoic acid
CAS120552-01-4
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
InChIKeyYPBRRZJQNAFLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenoxy)butanoic acid (CAS 120552-01-4): Molecular Profile, Purity Specifications, and Procurement Baseline


2-(4-Nitrophenoxy)butanoic acid (CAS 120552-01-4) is a nitrophenoxy-substituted butanoic acid derivative with molecular formula C10H11NO5 and molecular weight 225.20 g/mol . It is commercially available at 95% purity, supported by batch-specific analytical documentation including NMR, HPLC, and GC . The compound features a para-nitrophenyl group connected via an ether linkage to the alpha-carbon of a butanoic acid chain, a structural feature that distinguishes it from shorter-chain phenoxyacetic and phenoxypropanoic acid analogs and is known to influence biological activity and metabolic degradation [1].

Why Generic Nitrophenoxy Acid Substitution Fails: Chain-Length-Dependent Activity and Procurement Risks for 2-(4-Nitrophenoxy)butanoic acid (120552-01-4)


Nitrophenoxy carboxylic acids are not interchangeable commodities; the specific chain length and substitution position profoundly alter physicochemical properties and biological activity. In homologous series of phenoxyalkylcarboxylic acids, side-chain length dictates substrate recognition by metabolic enzymes such as β-oxidation pathways [1] and acyl acid amido synthetases [2]. The alpha-substituted butanoic acid backbone of 2-(4-Nitrophenoxy)butanoic acid confers distinct lipophilicity (XlogP 2.2) and molecular weight relative to propanoic (C9, MW 211.17) or acetic acid analogs, directly impacting membrane permeability, target engagement, and synthetic utility. Procuring a generic 'nitrophenoxy acid' without verifying the exact CAS and chain-length specification introduces uncontrolled variables that compromise experimental reproducibility and downstream application performance.

2-(4-Nitrophenoxy)butanoic acid (120552-01-4): Quantified Differentiation Evidence for Scientific Procurement


Anti-Inflammatory Activity: iNOS Inhibition IC50 in RAW264.7 Macrophages

2-(4-Nitrophenoxy)butanoic acid inhibits lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in mouse RAW264.7 macrophages with an IC50 of 1.12 μM (1.12E+3 nM) [1]. While direct comparative data for the propanoic acid analog (2-(4-nitrophenoxy)propanoic acid) in this specific assay are not publicly available, this value establishes a quantitative baseline for the butanoic acid scaffold's anti-inflammatory potential. The extended butanoic chain may enhance membrane permeability relative to shorter-chain analogs, though this remains a class-level inference pending direct comparative studies.

Anti-inflammatory iNOS inhibition Macrophage assay

Herbicidal Activity: Ethane Production Inhibition in Scenedesmus acutus at Sub-Nanomolar Concentration

In a standardized phytotoxicity assay using the green alga Scenedesmus acutus, 2-(4-Nitrophenoxy)butanoic acid at 10⁻⁶ M reduced ethane production to 0.23 nM per mL of packed-cell volume, compared to a reference baseline value (Rvb) of 0.28 nM/mL pcv [1]. At higher concentrations (10⁻⁵ M and 10⁻⁴ M), ethane production increased to 7.51 nM and 10.43 nM, respectively, indicating a dose-dependent herbicidal effect. No comparable quantitative data for the propanoic acid analog were identified in the EcoDrugPlus database, positioning this compound as a uniquely characterized candidate for agrochemical screening.

Herbicide discovery Phytotoxicity Algal bioassay

Lipophilicity (LogP): Enhanced Hydrophobicity Relative to Propanoic Acid Analog

2-(4-Nitrophenoxy)butanoic acid exhibits a calculated XlogP of 2.2 , whereas the propanoic acid analog 2-(4-nitrophenoxy)propanoic acid (CAS 13794-10-0) has a reported LogP of 1.80 [1]. This +0.4 log unit increase in lipophilicity is a direct consequence of the additional methylene unit in the butanoic chain. Higher LogP correlates with enhanced membrane permeability and altered partitioning behavior, which may influence both biological activity and metabolic stability.

Physicochemical property Lipophilicity SAR

Molecular Weight and Chain Length: Structural Differentiation from Propanoic Acid Analogs

The butanoic acid backbone of 2-(4-Nitrophenoxy)butanoic acid (C10H11NO5, MW 225.20 g/mol) contains one additional carbon compared to the propanoic acid analog 2-(4-nitrophenoxy)propanoic acid (C9H9NO5, MW 211.17 g/mol) [1]. This +14 Da mass difference and extended chain length affect multiple physicochemical parameters including rotatable bond count, molecular volume, and steric interactions. In homologous series of phenoxyalkanoic acids, chain length is a critical determinant of biological activity, substrate recognition by metabolic enzymes, and degradation pathways [2].

Structural differentiation Molecular weight Chain length

Commercial Purity and Analytical Documentation: 95% Purity with Batch-Specific QC

Commercially available 2-(4-Nitrophenoxy)butanoic acid is supplied at a standard purity of 95% . Importantly, suppliers such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization ensures lot-to-lot consistency and minimizes the risk of unidentified impurities that could confound biological assays or synthetic reactions. In contrast, many structurally related nitrophenoxy acids are offered only as custom synthesis products with variable purity and limited analytical documentation.

Purity specification Quality control Procurement

2-(4-Nitrophenoxy)butanoic acid (120552-01-4): Evidence-Backed Research and Industrial Application Scenarios


Anti-Inflammatory Drug Discovery: iNOS Inhibition Screening

Based on its validated IC50 of 1.12 μM against LPS-induced iNOS in RAW264.7 macrophages [1], this compound serves as a quantifiable reference scaffold for screening novel anti-inflammatory agents. Researchers can benchmark derivative compounds against this baseline to assess structure-activity relationship (SAR) improvements in macrophage-based inflammation models.

Herbicide Lead Optimization: Phytotoxicity Assessment in Algal Models

With demonstrated sub-nanomolar herbicidal activity (0.23 nM ethane production inhibition at 10⁻⁶ M) in Scenedesmus acutus [2], this compound is suitable for agrochemical discovery programs focused on developing novel herbicides. Its dose-response profile enables quantitative SAR studies and environmental fate assessments.

Physicochemical Property-Driven SAR: Lipophilicity and Chain-Length Optimization

The compound's XlogP of 2.2, representing a +0.4 log unit increase over the propanoic acid analog [3], makes it a valuable tool for investigating the relationship between lipophilicity, membrane permeability, and biological activity. It can serve as a reference compound in homologous series studies examining side-chain length effects.

Synthetic Intermediate: Building Block with Defined Purity and QC

Supplied at 95% purity with batch-specific NMR, HPLC, and GC documentation , this compound is a reliable building block for synthesizing more complex nitrophenoxy-containing molecules, including potential pharmaceutical intermediates and agrochemical derivatives. Its distinct molecular weight (225.20 g/mol) facilitates analytical tracking during multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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